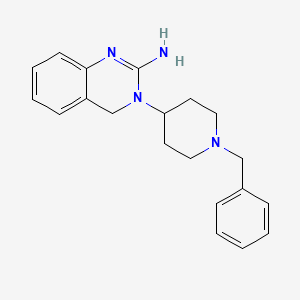

3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine

Description

Properties

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-4H-quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4/c21-20-22-19-9-5-4-8-17(19)15-24(20)18-10-12-23(13-11-18)14-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNFBBLTVHCALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC3=CC=CC=C3N=C2N)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337910-17-5 | |

| Record name | 3-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-benzylpiperidine with a suitable quinazoline derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as sodium halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include quinazolinone derivatives from oxidation, reduced quinazoline compounds from reduction, and halogenated piperidine derivatives from substitution reactions .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. In a study evaluating quinazolinone derivatives, several compounds showed potent inhibitory activities against multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2 . The mechanism involves acting as ATP non-competitive inhibitors, making them potential candidates for cancer therapy.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that related quinazoline derivatives can inhibit enzymes like monoamine oxidase (MAO), which are involved in neurodegenerative diseases . This inhibition may lead to increased levels of neurotransmitters, offering therapeutic benefits for conditions such as depression and Alzheimer's disease.

Antimicrobial Properties

Compounds with a similar structure have also been evaluated for antimicrobial effects. The incorporation of heterocycles like quinazolines has been linked to enhanced antibacterial and antifungal activities . This suggests that 3-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine may possess similar properties worth exploring.

Case Study 1: Inhibition of Cancer Cell Lines

A series of experiments tested various quinazoline derivatives against human breast adenocarcinoma (MCF-7) cells. The results indicated that specific structural modifications significantly enhanced cytotoxicity, suggesting that 3-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine could be optimized for better efficacy against cancer cells .

Case Study 2: Neuroprotective Mechanism

In a study focused on neuroprotective agents, compounds similar to the one were assessed for their ability to inhibit MAO-B and cholinesterase activities. The findings revealed that certain derivatives could reduce neurodegeneration markers in vitro, indicating potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance cognitive function and potentially alleviate symptoms of neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolin-2-amine Derivatives

The target compound shares structural homology with 4-imino-3,4-dihydroquinazolin-2-amine derivatives synthesized via acid-mediated [4+2] annulation (). Key analogs include:

| Compound ID | Substituent on Benzyl Group | Key Structural Differences |

|---|---|---|

| 5ab | 2-Methylbenzyl | Methyl group at ortho position on benzyl |

| 5ac | 2-Methoxybenzyl | Methoxy group at ortho position |

| 5ad | 4-Fluorobenzyl | Fluorine at para position |

| 5ae | 4-Chlorobenzyl | Chlorine at para position |

| 5af | Naphthalen-2-ylmethyl | Naphthyl group replacing benzyl |

| 5ag | 7-Methylquinazoline | Methyl substitution on quinazoline ring |

Key Observations :

- Steric Effects : Bulkier substituents (e.g., naphthyl in 5af) may reduce bioavailability due to increased molecular volume .

- Biological Implications : The 4-fluoro substitution (5ad) mimics bioisosteres common in CNS drugs, suggesting enhanced blood-brain barrier penetration .

Benzylpiperidine-Containing Heterocycles

Other benzylpiperidine derivatives () exhibit divergent pharmacological profiles:

| Compound Name | Core Structure | Notable Features |

|---|---|---|

| 3-(1-Benzylpiperidin-4-yl)-1H-indole | Indole core | Potential serotonin receptor modulation |

| 3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine | Imidazopyridine core | Kinase inhibition activity reported |

| (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)acrylamide derivatives (Evidences 4–7) | Acrylamide linker | Anti-inflammatory and antioxidant properties |

Key Comparisons :

- Quinazoline vs. Indole/Imidazopyridine : The quinazoline core in the target compound offers planar rigidity, favoring intercalation with DNA or enzyme active sites, whereas indole/imidazopyridine derivatives may prioritize hydrophobic interactions .

- Linker Flexibility : Acrylamide derivatives (Evidences 4–7) demonstrate improved solubility (e.g., compound 5 in : 95% yield, 98% HPLC purity) due to polar amide bonds, contrasting with the rigid dihydroquinazoline scaffold .

Biological Activity

3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its structure, featuring a benzylpiperidine moiety and a dihydroquinazolinamine core, suggests possible interactions with various biological targets, particularly in the context of neurological disorders and enzyme inhibition.

The molecular formula of 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine is CHN, with a molar mass of 320.43 g/mol. The compound's unique structure allows for diverse chemical modifications that may enhance its biological activity.

Research indicates that 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine acts primarily as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases acetylcholine levels in the brain, which is crucial for cognitive function and memory enhancement. This mechanism positions it as a potential therapeutic agent for conditions such as Alzheimer's disease and other cognitive disorders.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes:

- Acetylcholinesterase : It shows significant inhibition, which is essential for enhancing cholinergic transmission in the brain.

- Monoamine Oxidase (MAO) : Preliminary studies suggest potential MAO inhibitory activity, which can influence mood and cognitive functions by modulating neurotransmitter levels .

Anticancer Properties

Recent investigations have explored the antiproliferative effects of related compounds derived from similar structural frameworks. For instance, compounds with benzylpiperidine fragments have demonstrated notable activity against various cancer cell lines, including breast and ovarian cancers. The IC values for these compounds ranged from 19.9 to 75.3 µM, indicating moderate to strong anticancer potential .

Comparative Analysis with Similar Compounds

To better understand the pharmacological profile of 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine, it is useful to compare it with established acetylcholinesterase inhibitors:

| Compound | Mechanism of Action | IC (µM) | Notes |

|---|---|---|---|

| Donepezil | Acetylcholinesterase Inhibitor | 0.5 - 10 | Widely used in Alzheimer's treatment |

| Rivastigmine | Acetylcholinesterase Inhibitor | 0.5 - 5 | Reversible inhibitor |

| Galantamine | Acetylcholinesterase Inhibitor | 0.1 - 10 | Also has nicotinic receptor activity |

| 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine | Acetylcholinesterase Inhibitor | Varied; under investigation | Potential for modification and optimization |

Case Studies and Research Findings

A study conducted on related compounds indicated that modifications to the benzylpiperidine structure could enhance binding affinity to target receptors. This suggests that further research on 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine could yield derivatives with improved efficacy and selectivity against specific biological targets .

Additionally, molecular docking studies have been performed to predict the binding modes of this compound within the active sites of target enzymes. These studies help to elucidate how structural changes can impact biological activity and inform future synthetic efforts aimed at optimizing therapeutic properties .

Q & A

Basic: What are the established synthetic routes for 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves multi-step procedures starting with anthranilic acid derivatives or substituted quinazoline precursors. Key steps include:

- Condensation reactions to form the quinazoline core, as demonstrated in the preparation of structurally similar compounds using anthranilic acid derivatives .

- Demethylation with reagents like BBr₃ in dichloromethane (DCM) under inert atmospheres, optimized by monitoring reaction progress via mass spectrometry (MALDI-TOF) and adjusting reaction times (e.g., 48 hours for >90% conversion) .

- Purification via reverse-phase column chromatography and HPLC using acetonitrile/water gradients to achieve >95% purity .

Optimization Tips: - Use inert gas environments to prevent oxidation.

- Adjust stoichiometry of BBr₃ for demethylation efficiency.

Basic: Which analytical techniques are most effective for confirming the structural integrity of 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (400–500 MHz) in deuterated solvents (CDCl₃ or MeOD) to verify proton environments and carbon frameworks. For example, δ 7.90–6.94 ppm (aromatic protons) and δ 175.5–25.4 ppm (carbonyl and aliphatic carbons) .

- High-Resolution Mass Spectrometry (HRMS): ESI or MALDI-TOF to confirm molecular ion peaks (e.g., [M + H]⁺ at m/z 590.3832, matching theoretical m/z 590.3819) .

- HPLC Purity Analysis: Retention time (tR) consistency and peak integration (e.g., tR = 14.192 min with 96.26% purity) .

Advanced: How can researchers address contradictions in biological activity data arising from different synthetic batches or isomer presence?

Answer:

- Chiral Resolution: Use enantiomerically pure starting materials (e.g., (S)- or (R)-amine derivatives) and monitor stereochemistry via chiral HPLC or optical rotation .

- Batch Consistency: Implement strict QC protocols, including NMR, HRMS, and purity checks for each batch.

- Isomer-Specific Assays: Separate isomers using preparative HPLC and test biological activity independently, as seen in studies resolving (R)- and (S)-enantiomers of related compounds .

Advanced: What methodologies are recommended for studying the compound's stability under various environmental conditions?

Answer:

- Accelerated Stability Testing: Expose the compound to stressors (light, heat, humidity) per ICH guidelines. Monitor degradation via HPLC and LC-MS to identify breakdown products .

- Environmental Fate Studies: Assess abiotic transformations (hydrolysis, photolysis) and biotic degradation using microbial assays. Measure partition coefficients (log P) to predict environmental distribution .

Advanced: How can molecular docking studies be designed to predict the compound's interaction with biological targets?

Answer:

- Protein Preparation: Use tools like AutoDock or Schrödinger Suite to prepare target protein structures (e.g., HDAC8) by removing water molecules and adding hydrogens .

- Grid Generation: Define active site coordinates based on co-crystallized ligands (e.g., MS-344 for HDAC8).

- Docking Parameters: Apply Lamarckian genetic algorithms with 100 runs to ensure reproducibility. Validate docking poses using binding energy calculations and RMSD thresholds (<2.0 Å) .

Basic: What experimental design principles should be applied when assessing the compound's in vitro pharmacological activity?

Answer:

- Randomized Block Design: Assign treatments randomly to minimize bias, as seen in split-plot designs for multi-factor assays .

- Dose-Response Curves: Test 5–7 concentrations in triplicate to determine IC₅₀ values. Include positive/negative controls (e.g., DMSO vehicle).

- Data Normalization: Express activity relative to controls and use ANOVA for statistical validation .

Advanced: What strategies are effective for synthesizing and characterizing enantiomerically pure forms of the compound?

Answer:

- Chiral Auxiliaries: Use (S)- or (R)-configured intermediates, such as (S)-1-(3-bromo-4-cyclopropylphenyl)ethan-1-amine, to direct stereochemistry during quinazoline formation .

- Dynamic Kinetic Resolution: Employ catalysts like Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates .

- Circular Dichroism (CD): Confirm enantiopurity by comparing CD spectra with known standards.

Basic: What are the critical parameters for scaling up the synthesis of this compound while maintaining reproducibility?

Answer:

- Reagent Equivalents: Scale stoichiometric ratios linearly (e.g., BBr₃ at 1M in DCM for demethylation) .

- Purification Scaling: Transition from flash chromatography to centrifugal partition chromatography (CPC) for large batches.

- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.